molecular formula C20H25NO3S B2500254 N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049524-77-7

N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2500254
CAS No.: 1049524-77-7
M. Wt: 359.48
InChI Key: WRSCYDRNEQZIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic chemical entity of significant interest in medicinal chemistry and pharmacology research. Its molecular architecture incorporates a cyclopentanecarboxamide core, a scaffold recognized in the design of bioactive molecules , which is further functionalized with thiophene and 3,4-dimethoxyphenethylamine moieties. The 3,4-dimethoxyphenethylamine group is a notable structural feature found in several compounds with documented physiological activity, suggesting this compound may interact with various biological targets . The presence of the heteroaromatic thiophene ring can influence the compound's electronic properties and binding affinity, making it a valuable subject for structure-activity relationship (SAR) studies. Primary research applications for this compound include its use as a key intermediate in the synthesis of more complex molecules and as a pharmacological probe for investigating signal transduction pathways and target engagement. Researchers are exploring its potential mechanism of action, which may involve modulation of G-protein-coupled receptors (GPCRs) or other enzyme systems, given the known activity profiles of its structural analogs . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-23-16-8-7-15(14-17(16)24-2)9-12-21-19(22)20(10-3-4-11-20)18-6-5-13-25-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSCYDRNEQZIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an amine, followed by carboxylation.

    Introduction of the 3,4-Dimethoxyphenethyl Group: This step involves the reaction of the cyclopentanecarboxamide intermediate with 3,4-dimethoxyphenethyl bromide under basic conditions.

    Attachment of the Thiophen-2-yl Group: The final step involves the coupling of the thiophen-2-yl group to the cyclopentanecarboxamide intermediate using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines.

    Substitution: The thiophen-2-yl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(3,4-dimethoxyphenethyl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the combination of its cyclopentanecarboxamide core with both 3,4-dimethoxyphenethyl and thiophen-2-yl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C20_{20}H25_{25}N2_{2}O4_{4}
  • Molecular Weight : 371.43 g/mol
  • CAS Number : [insert CAS number if available]

This structure consists of a cyclopentanecarboxamide moiety linked to a thiophene ring and a dimethoxyphenethyl group, which may contribute to its biological activity through various interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antibacterial properties. For instance, derivatives of thiophene carboxamides were shown to effectively inhibit the growth of ESBL-producing E. coli, suggesting that modifications to the thiophene and phenethyl groups can enhance antibacterial efficacy .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
4a13 ± 225
4c15 ± 220
This compoundTBDTBD

Note: TBD = To Be Determined based on further research.

The antibacterial activity is hypothesized to stem from the ability of these compounds to bind effectively to the active sites of bacterial enzymes, particularly β-lactamases. Molecular docking studies have demonstrated that these compounds can form stable complexes with target proteins, inhibiting their function and thereby preventing bacterial growth .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : Research has shown that certain derivatives exhibit potent antibacterial effects against resistant strains of bacteria. The binding interactions were analyzed using computational methods, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.
  • Cholinesterase Inhibition : Some analogs have also been studied for their potential as cholinesterase inhibitors, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's .
  • Anti-convulsant Activity : Other derivatives have demonstrated anti-convulsant properties in animal models, suggesting a broader pharmacological profile for compounds related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.